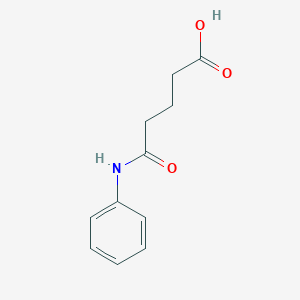
2-Hydroxy-5-methoxy-3-nitrobenzaldehyd
Übersicht
Beschreibung
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and nitro functional groups. This compound is used in various chemical syntheses and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde has several applications in scientific research:
Safety and Hazards
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is classified as Acute Tox. 3 Oral - Skin Sens. 1, indicating that it is toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-5-methoxybenzaldehyde. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzaldehyde ring .
Industrial Production Methods
Industrial production of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining optimal reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride in ethanol is commonly used for the reduction of the nitro group.
Oxidation: Potassium permanganate in an aqueous medium is used for the oxidation of the aldehyde group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Reduction: 2-Hydroxy-5-methoxy-3-aminobenzaldehyde.
Oxidation: 2-Hydroxy-5-methoxy-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with molecular targets, while the nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
- 3-Methoxy-5-nitrosalicylaldehyde
Uniqueness
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both hydroxyl and methoxy groups on the benzaldehyde ring, along with the nitro group, allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
2-hydroxy-5-methoxy-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHTVTHOPTTYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334887 | |
| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34549-69-4 | |
| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34549-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxy-5-methoxy-3-nitrobenzaldehyde interact with metal ions to form coordination polymers? What interesting structural features arise from this interaction?
A1: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde acts as a chelating ligand through its hydroxyl and aldehyde oxygen atoms, forming stable 6-membered rings with metal ions. [] This behavior is exemplified in its reaction with manganese(II) ions, where the deprotonated form of the molecule bridges two manganese ions. Interestingly, the resulting coordination polymer, [Mn4(L)2(iB)6]n, exhibits a helical structure. [] This helix formation is influenced by the presence of isobutyrate ligands, which further connect the manganese ions, ultimately contributing to the overall porous structure of the material. []
Q2: Beyond coordination polymers, what other applications of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde have been explored in the context of metal complexes?
A2: This compound serves as a precursor for Schiff base ligands. For instance, it reacts with N-methylhydrazinecarbothioamide to generate a Schiff base ligand capable of coordinating with various metal ions like Ni(II), Pd(II), and Pt(II). [] While the specific anticancer activity of these complexes is still under investigation, this research highlights the potential of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde derivatives in developing metal-based drugs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)






![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)

